molecular formula C25H28O3 B11636216 3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11636216
M. Wt: 376.5 g/mol
InChI Key: GKMGXDDPFFBKRJ-UHFFFAOYSA-N
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Description

3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a chromenone core and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 3-methyl-2-butanone with 2,3,5,6-tetramethylbenzaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of the tetramethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

3-methyl-1-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H28O3/c1-14-10-22(27-13-21-17(4)15(2)12-16(3)18(21)5)24-19-8-6-7-9-20(19)25(26)28-23(24)11-14/h10-12H,6-9,13H2,1-5H3

InChI Key

GKMGXDDPFFBKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(C(=CC(=C4C)C)C)C

Origin of Product

United States

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